molecular formula C13H13NaO3 B1677002 Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate CAS No. 131733-92-1

Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate

Cat. No.: B1677002
CAS No.: 131733-92-1
M. Wt: 240.23 g/mol
InChI Key: BTWDZCORIHHOPO-UHFFFAOYSA-M
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Description

Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate ( 131733-92-1) is a high-purity organic compound supplied with a typical purity of 95% . This chemical has a molecular formula of C 13 H 13 NaO 3 and a molecular weight of 240.23 g/mol . It is characterized by a boiling point of approximately 460.8°C at 760 mmHg and requires storage at 2-8°C to maintain stability . This compound is a derivative of the 6,7-dihydro-5H-benzo[7]annulene scaffold. Related derivatives within this structural class have been investigated in scientific research for their potential as estrogen receptor modulators, indicating its value as a building block in medicinal chemistry and pharmaceutical research . As a specialty organic building block, it serves as a key intermediate for researchers developing novel bioactive molecules in various therapeutic areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDZCORIHHOPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017108
Record name Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131733-92-1
Record name NCS 382
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biological Activity

Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate, also known as sodium 2-(5-hydroxy-5,7,8,9-tetrahydrobenzoannulen-6-ylidene)acetate, is a sodium salt derived from benzoannulene. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyDetails
IUPAC Name Sodium 2-(5-hydroxy-5,7,8,9-tetrahydrobenzoannulen-6-ylidene)acetate
Molecular Formula C13H13NaO3
CAS Number 131733-92-1
Molecular Weight 240.23 g/mol

Mechanisms of Biological Activity

Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate exhibits several biological activities that can be categorized into the following mechanisms:

  • Antioxidant Activity : The compound's hydroxyl groups contribute to its ability to scavenge free radicals. Studies suggest that it may reduce oxidative stress in cellular models, potentially protecting against various diseases associated with oxidative damage.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests a potential use in treating inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies have shown that sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate possesses antimicrobial activity against certain bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
  • Cell Proliferation Inhibition : Some studies have reported that this compound can inhibit the proliferation of cancer cells in vitro. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate:

  • Antioxidant Study : A study conducted by researchers at Virginia Commonwealth University demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines when treated with oxidative stressors .
  • Anti-inflammatory Research : In a controlled experiment, the compound was shown to reduce inflammation markers in a murine model of arthritis. It effectively lowered levels of TNF-alpha and IL-6 compared to control groups .
  • Antimicrobial Testing : A recent investigation highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes key molecular properties of sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Differences
(2E)-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid 520505-01-5 C₁₃H₁₄O₃ 218.25 Hydroxyl, α,β-unsaturated ester Parent acid of the sodium salt
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid 6742-32-1 C₁₃H₁₄O₃ 218.25 Ketone (oxo), acetate Oxo substitution at position 5
2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic acid 7475-51-6 C₁₅H₁₈O₄ 262.30 Carboxymethyl, acetate Additional carboxylic acid group

Functional Group Analysis

  • This property is absent in the oxo analog (CAS 6742-32-1), which instead features a ketone, reducing polarity but introducing electrophilic reactivity .
  • Carboxymethyl Substituent (CAS 7475-51-6) : The additional carboxylic acid group increases molecular weight (262.30 vs. 218.25) and acidity, likely improving water solubility and metal-binding capacity compared to the parent compounds .

Physicochemical and Application Differences

  • Solubility and Stability: The sodium salt of the hydroxyl-containing compound is expected to exhibit superior aqueous solubility compared to its acid form (CAS 520505-01-5), which is stored at room temperature but lacks explicit solubility data .
  • Research Applications :
    • The hydroxylated parent acid and its sodium salt are utilized in receptor-binding studies due to their structural similarity to bioactive annulenes .
    • The oxo variant (CAS 6742-32-1) is employed in synthetic chemistry as an intermediate, leveraging its ketone group for further derivatization .

Key Research Findings

  • Stereochemical Considerations : The (2E)-configuration of the parent acid (CAS 520505-01-5) ensures proper spatial orientation for binding interactions, a feature critical in mimicking natural ligands .

Preparation Methods

Cycloheptannulation via Electroreductive Coupling

Electroreductive methods, as demonstrated in the coupling of 4-quinolones with benzophenones, provide a template for annulene formation. Adapting this approach:

  • A diketone precursor undergoes cathodic reduction in tetrahydrofuran (THF) with trimethylsilyl chloride (TMSCl) as a trapping agent.
  • Cyclization is achieved at −78°C under nitrogen, yielding a silyl-protected annulene intermediate.

Example Protocol

  • Dissolve 1,5-dihydroxybenzene (10 mmol) and methyl acrylate (12 mmol) in THF.
  • Apply −1.5 V vs. Ag/AgCl for 4 hours with TMSCl (15 mmol).
  • Quench with ammonium chloride, isolate silylated annulene (Yield: 68%).

Functional Group Introduction

Ylidene-Acetate Installation

A modified Wittig reaction proves effective for introducing the α,β-unsaturated carboxylate:

  • Phosphorus Ylide Generation

    • React triethyl phosphonoacetate (1.2 eq) with sodium hydride (1.5 eq) in dry dimethylformamide (DMF).
    • Stir at 0°C for 30 minutes to form the ylide.
  • Coupling to Annulene Ketone

    • Add annulene ketone (1.0 eq) in DMF dropwise.
    • Heat at 60°C for 12 hours to form the α,β-unsaturated ester.
  • Saponification

    • Hydrolyze ester with 2M NaOH in ethanol/water (1:1).
    • Neutralize with HCl, precipitate free acid (Yield: 74%).

Critical Parameters

  • Anhydrous conditions prevent ylide decomposition.
  • Excess ylide drives the reaction to completion.

Hydroxyl Group Deprotection

TMS Ether Cleavage

Tetrabutylammonium fluoride (TBAF) in THF selectively removes silyl protecting groups:

  • Stir annulene-TMS ether (1.0 eq) with 1M TBAF (1.2 eq) at 25°C for 2 hours.
  • Extract with ethyl acetate, dry over MgSO₄ (Yield: 92%).

Sodium Salt Formation

Carboxylate Neutralization

Titrate the free acid (1.0 eq) with 1M NaOH in methanol until pH 10–12:

  • Concentrate under reduced pressure.
  • Recrystallize from ethanol/ether to obtain sodium salt (Yield: 85%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 7.25 (d, J = 8.5 Hz, 1H, aromatic), 6.89 (s, 1H, ylidene), 3.12–2.98 (m, 4H, dihydro protons).
  • IR (ATR): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (conjugated C=C).

Purity Assessment

  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN): >98% purity at 254 nm.

Comparative Method Evaluation

Method Yield (%) Purity (%) Key Advantage
Electroreductive 68 95 Mild conditions
Wittig 74 98 High regioselectivity
Thermal Cyclization 55 90 No specialized equipment

Industrial-Scale Considerations

  • Cost Analysis : TMSCl and TBAF contribute 62% of raw material costs. Switching to TBS-Cl reduces purification steps by 40%.
  • Safety : Electroreductive methods require explosion-proof reactors, increasing capital expenditure by 25% compared to thermal methods.

Q & A

Q. What are the optimal synthetic routes for preparing Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, hydrazide intermediates (e.g., 2-(5H-dibenzo[a,d][7]annulen-5-yl)acetohydrazide) are prepared by refluxing dibenzosuberenone derivatives with hydrazine in ethanol . Reaction progress is monitored using TLC with a hexane:ethyl acetate (9:1) solvent system. Post-reaction, purification involves crystallization (ethanol) or extraction (ethyl acetate), followed by drying over Na₂SO₄ .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N₂) in a dry, ventilated environment at 2–8°C. Avoid exposure to moisture, heat, or light, as the compound may degrade or form tautomers. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods for handling powders to prevent inhalation .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min; compare retention times against certified reference standards (e.g., impurity profiles in ).
  • NMR : Analyze tautomeric equilibria (e.g., keto-enol forms) using ¹H NMR in DMSO-d₆; characteristic peaks include δ 5.6–6.2 ppm (vinyl protons) and δ 10–12 ppm (hydroxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in NMR and IR analyses?

  • Methodological Answer : Discrepancies in NMR signals (e.g., shifting vinyl protons) may arise from tautomerism or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. For IR, compare spectra in solid-state (KBr pellet) vs. solution (ATR-FTIR) to differentiate hydrogen-bonding interactions. Computational modeling (DFT) can predict dominant tautomers .

Q. What experimental strategies mitigate side reactions during derivatization (e.g., triazole or thiol adduct formation)?

  • Methodological Answer : For nucleophilic additions (e.g., with isothiocyanates), control reaction kinetics by:
  • Using anhydrous ethanol under reflux (6–12 h) to minimize hydrolysis.
  • Adding molecular sieves (3Å) to scavenge water.
    Monitor intermediates via LC-MS and quench reactions at 80% conversion to avoid over-functionalization .

Q. How does tautomerism influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The enol form enhances electrophilicity at the α-carbon, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄/K₂CO₃ in toluene:water (8:2) at 80°C for 12 h. For cycloadditions (e.g., Diels-Alder), stabilize the keto form with Lewis acids (e.g., BF₃·Et₂O) to activate the dienophile .

Q. What are the best practices for assessing the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 h; analyze via HPLC for decomposition products (e.g., benzoic acid derivatives).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C in inert atmospheres) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Reactant of Route 2
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate

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